

Applications of 3'-Methylpropiophenone in fragrance industry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3'-Methylpropiophenone**

Cat. No.: **B1582660**

[Get Quote](#)

An In-Depth Technical Guide to **3'-Methylpropiophenone** in the Fragrance Industry

Introduction

Aromatic ketones represent a pivotal class of molecules in the perfumer's palette, valued for their ability to impart warmth, complexity, and structural integrity to fragrance compositions. Among these, **3'-Methylpropiophenone** (CAS No. 51772-30-6) has emerged as a versatile and valuable ingredient. This compound, a substituted aromatic ketone, is recognized for its distinctive sweet, floral, and slightly balsamic odor profile.^[1] Its primary function in the fragrance industry is as a character-giving ingredient and a functional fixative, particularly in floral and oriental accords.^[1]

Beyond its direct application in perfumery, **3'-Methylpropiophenone** serves as a key synthetic intermediate in the pharmaceutical and broader chemical industries.^[1] This guide offers a comprehensive technical overview for researchers and application scientists, detailing the synthesis, physicochemical properties, olfactory characteristics, and strategic applications of **3'-Methylpropiophenone** in the creation of modern fragrances. We will explore the causality behind its formulation choices, detail validated synthetic protocols, and provide a clear perspective on its role within the regulatory landscape.

Section 1: Physicochemical and Olfactory Profile

The efficacy and application of any aroma chemical are fundamentally dictated by its physical properties and its perceived scent profile. **3'-Methylpropiophenone** is a pale yellow liquid

whose molecular structure gives rise to its unique characteristics.[\[2\]](#)

Physicochemical Data

A summary of the key physicochemical properties of **3'-Methylpropiophenone** is presented below. These parameters are critical for predicting its behavior in formulations, including solubility, volatility, and stability.

Property	Value	Source
CAS Number	51772-30-6	[2]
Molecular Formula	C ₁₀ H ₁₂ O	[2] [3]
Molecular Weight	148.20 g/mol	[2] [3]
Physical Form	Pale yellow oily liquid	[2]
Boiling Point	~513.73 K (240.58 °C)	[4]
Flash Point	75 °C	[1]
InChI Key	QHVNQIJBHWOZRJ- UHFFFAOYSA-N	[2]

Olfactory Characteristics

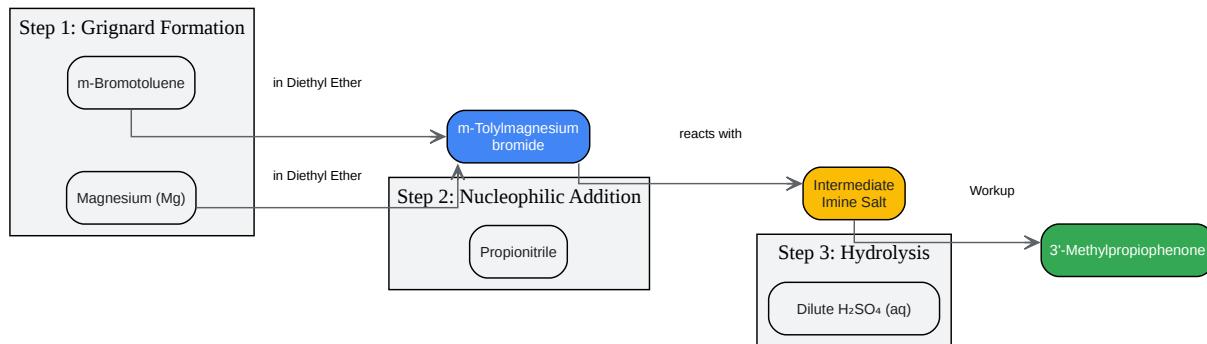
The scent of **3'-Methylpropiophenone** is multifaceted, making it a valuable component for building complex accords. Its primary olfactory notes are:

- Sweet and Floral: It provides a foundational sweetness that supports and enhances floral compositions.
- Warm and Powdery: A distinct powdery undertone adds depth, warmth, and a soft texture to fragrances.[\[1\]](#)
- Balsamic Nuances: A slightly balsamic character contributes to its effectiveness in oriental-style perfumes.[\[1\]](#)

This profile allows it to blend seamlessly with a variety of other aroma chemicals, including benzaldehyde, cinnamic alcohol, and phenyl ethyl alcohol, to create sophisticated and harmonious scent experiences.[\[1\]](#)

Section 2: Synthesis Methodologies and Industrial Relevance

The commercial viability of an aroma chemical is intrinsically linked to the efficiency and scalability of its synthesis. Several routes to **3'-Methylpropiophenone** have been developed, each with distinct advantages and mechanistic underpinnings.


Method A: Grignard Reaction with a Nitrile

This classic organometallic approach is a reliable method for forming ketones from nitriles. The synthesis involves the reaction of an aryl Grignard reagent with a simple alkyl nitrile.

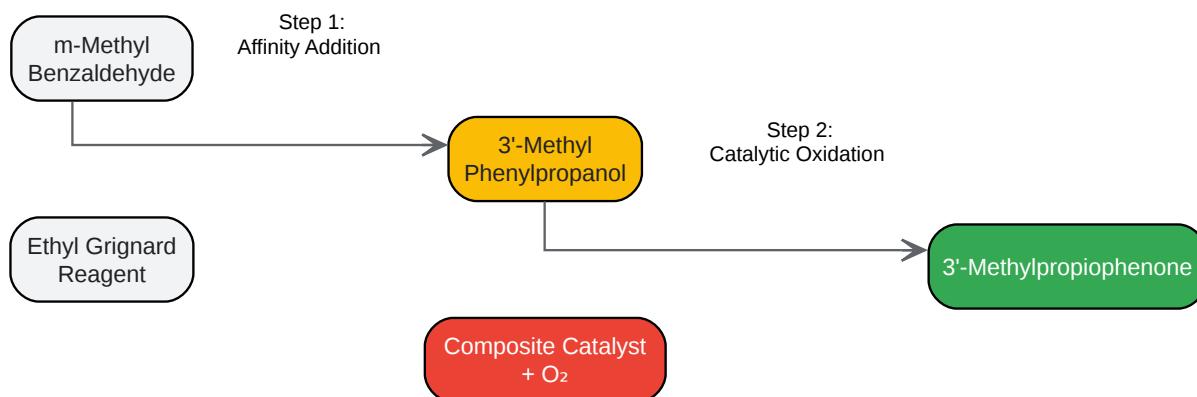
- **Grignard Reagent Formation:** Magnesium turnings (41.2 mmol) and a crystal of iodine are added to anhydrous diethyl ether. A solution of m-bromotoluene (41.2 mmol) in anhydrous diethyl ether is added dropwise under a nitrogen atmosphere to initiate the formation of m-tolylmagnesium bromide.[\[2\]](#)
- **Reaction with Nitrile:** Once the Grignard reagent is formed, a solution of propionitrile (34.3 mmol) in anhydrous diethyl ether is added dropwise.[\[2\]](#) The reaction is typically exothermic and may proceed under spontaneous reflux.[\[2\]](#)
- **Hydrolysis (Workup):** The resulting intermediate imine salt is hydrolyzed by the careful addition of water and cooled dilute sulfuric acid.[\[2\]](#)
- **Extraction and Purification:** The product is extracted from the aqueous layer using diethyl ether. The organic layer is then washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield **3'-Methylpropiophenone**.[\[2\]](#)

The Grignard reagent (m-tolylmagnesium bromide) acts as a potent nucleophile, with the carbon atom bonded to magnesium attacking the electrophilic carbon of the nitrile group. This forms a stable intermediate magnesium salt of a ketimine. The subsequent acidic hydrolysis cleaves the carbon-nitrogen double bond, liberating the ketone. The use of anhydrous

conditions is critical, as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent and halt the reaction.

[Click to download full resolution via product page](#)

*Workflow for Grignard Synthesis of **3'-Methylpropiophenone**.*


Method B: Catalytic Oxidation of a Secondary Alcohol

A more recent, patented approach involves a two-step process that boasts high yields and environmentally safer conditions by using oxygen as the final oxidant.^[5]

- Alcohol Formation: m-Methyl benzaldehyde is reacted with an ethyl Grignard reagent (ethylmagnesium bromide) to produce 3'-methyl phenylpropanol, a secondary alcohol.^[5]
- Catalytic Oxidation: The resulting alcohol is then oxidized to **3'-Methylpropiophenone** using oxygen as the oxidant. This step is facilitated by a novel composite catalyst system comprising nitroxide free radicals, an inorganic bromide, and a nitrite.^[5] This method reports yields exceeding 90%.^[5]

This pathway separates the carbon-carbon bond formation from the oxidation step, allowing for greater control and selectivity. The first step is a standard nucleophilic addition of a Grignard reagent to an aldehyde. The innovation lies in the second step: the composite catalyst

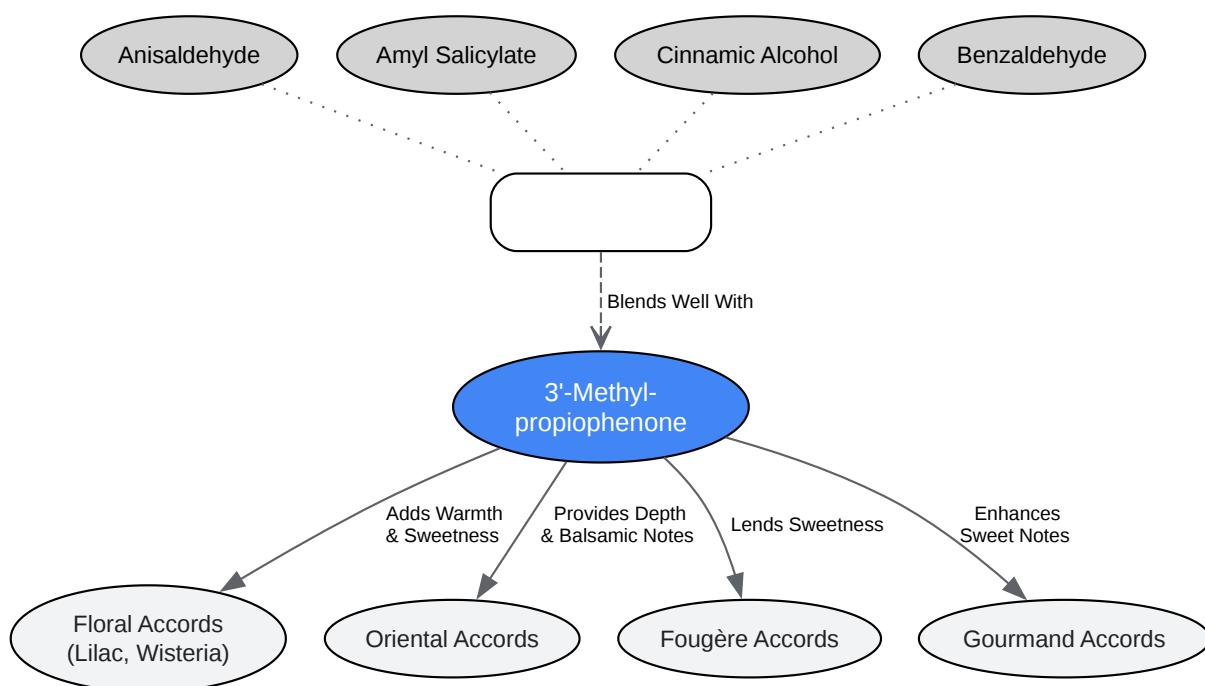
generates a highly reactive oxidizing species *in situ*, which selectively converts the secondary alcohol to a ketone without over-oxidation or side reactions often seen with harsher oxidizing agents. Using oxygen from the air as the terminal oxidant makes the process greener and more cost-effective for industrial production.

[Click to download full resolution via product page](#)

Two-step synthesis via catalytic oxidation.

Section 3: Applications in Fragrance Compositions

The true art of perfumery lies in the masterful blending of ingredients to evoke an emotion or tell a story. **3'-Methylpropiophenone** is a valuable tool in this endeavor due to its functional and aesthetic contributions.


Role as a Modifier and Fixative

- **Modifier:** In floral (e.g., lilac, wisteria) and oriental compositions, **3'-Methylpropiophenone** adds a warm, sweet, and slightly powdery character that enhances the main theme.[1][6] It provides depth and complexity, transitioning the fragrance from its top notes to its heart.
- **Fixative:** With a relatively high boiling point and molecular weight compared to more volatile top and middle notes, **3'-Methylpropiophenone** evaporates more slowly.[1] This property allows it to act as a fixative, slowing the evaporation of other ingredients and thereby increasing the overall longevity of the scent on the skin.[7][8]

Creative Blending and Accords

3'-Methylpropiophenone is rarely used in isolation; its strength is in its synergy with other materials. It serves as an excellent "bridging note," smoothing the transitions between different olfactory families.[8]

- **Floral Accords:** It blends well with compounds like amyl salicylate and anisaldehyde to create rich, blooming floral scents.[6]
- **Oriental & Fougère Accords:** Its warm, balsamic nature complements the rich, spicy, and woody notes typical of oriental fragrances. In fougère structures, it can add a unique sweetness to the traditional lavender and oakmoss accord.[6]
- **Gourmand Accords:** The sweet, almost almond-like quality can enhance gourmand compositions, adding depth to vanilla, woody, and spicy notes.[7][8]

[Click to download full resolution via product page](#)

Blending affinities of 3'-Methylpropiophenone.

Section 4: Safety, Handling, and Regulatory Landscape

The safe use of fragrance ingredients is paramount and is governed by industry standards and international regulations.

Toxicological Profile and Handling

According to the Globally Harmonized System (GHS), **3'-Methylpropiophenone** is associated with several hazard statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]

Therefore, standard laboratory and industrial handling procedures must be followed.

- Ventilation: Use in a well-ventilated area to minimize inhalation of vapors.[9]
- Personal Protective Equipment (PPE): Wear chemically resistant gloves, safety goggles with side shields, and appropriate lab clothing to prevent skin and eye contact.[1][9]
- Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from heat, open flames, and strong oxidizing agents.[1][9]
- Spills: In case of a spill, contain with an inert absorbent material (e.g., sand) and dispose of according to local regulations.[9]

Regulatory Context

The fragrance industry is primarily self-regulated through the International Fragrance Association (IFRA), which sets standards for the safe use of fragrance materials based on scientific assessments by the Research Institute for Fragrance Materials (RIFM). Adherence to IFRA Standards and regional regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe is mandatory for member companies.[1] While **3'-Methylpropiophenone** is not currently listed as a restricted substance or a primary allergen

under typical fragrance regulations, its use levels in consumer products must be consistent with good manufacturing practices and supported by a comprehensive safety assessment.[\[10\]](#)

Conclusion

3'-Methylpropiophenone stands as a testament to the synergy of chemistry and artistry in the fragrance industry. Its warm, floral, and powdery scent profile, combined with its functional utility as a blender and fixative, makes it a valuable component in a perfumer's creative arsenal. Its synthesis, achievable through multiple robust chemical pathways, allows for reliable industrial-scale production. For researchers and developers, a thorough understanding of its properties, synthesis, and application logic is essential for leveraging its full potential. As the demand for complex and long-lasting fragrances continues to grow, the role of versatile and functional molecules like **3'-Methylpropiophenone** will remain indispensable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-methylpropiophenone | Aroma Chemical For Fragrances & Flavors [chemicalbull.com]
- 2. Synthesis routes of 3'-Methylpropiophenone [benchchem.com]
- 3. 3'-Methylpropiophenone | C10H12O | CID 103965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3'-methylpropiophenone (CAS 51772-30-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]
- 6. propiophenone, 93-55-0 [thegoodsentscompany.com]
- 7. hr.bloomtechz.com [hr.bloomtechz.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 10. ec.europa.eu [ec.europa.eu]

- To cite this document: BenchChem. [Applications of 3'-Methylpropiophenone in fragrance industry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582660#applications-of-3-methylpropiophenone-in-fragrance-industry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com